molecular formula C6H5N3O2 B13001097 2-Methyloxazolo[4,5-d]pyridazin-7-ol

2-Methyloxazolo[4,5-d]pyridazin-7-ol

Cat. No.: B13001097
M. Wt: 151.12 g/mol
InChI Key: AFHDBKFSJGREGK-UHFFFAOYSA-N
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Description

2-Methyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that features both oxazole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-aminopyridazine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Methyloxazolo[4,5-d]pyridazin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloxazolo[4,5-d]pyridazin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include key signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxazolo[4,5-d]pyridazin-7-ol is unique due to its combined oxazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions and applications compared to simpler compounds .

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

2-methyl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H5N3O2/c1-3-8-4-2-7-9-6(10)5(4)11-3/h2H,1H3,(H,9,10)

InChI Key

AFHDBKFSJGREGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=O)NN=C2

Origin of Product

United States

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